molecular formula C16H17F3N4O B2401419 2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine CAS No. 2380173-91-9

2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B2401419
CAS No.: 2380173-91-9
M. Wt: 338.334
InChI Key: WMCROOTWNUNBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable precursor such as pyridine. The intermediate is then functionalized to introduce the pyridin-2-ylmethyl group.

    Coupling with Pyrimidine: The functionalized piperidine intermediate is then coupled with a pyrimidine derivative that contains the trifluoromethyl group. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

    Final Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-methylpyrimidine: Similar structure but lacks the trifluoromethyl group.

    2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-chloropyrimidine: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

Properties

IUPAC Name

2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-4-8-21-15(22-14)24-13-5-9-23(10-6-13)11-12-3-1-2-7-20-12/h1-4,7-8,13H,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCROOTWNUNBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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